7-Oxotridecanoic acid
Overview
Description
7-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a long-chain fatty acid derivative, characterized by the presence of a keto group at the seventh carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxotridecanoic acid typically involves the oxidation of tridecanoic acid or its derivatives. One common method is the oxidation of 1-tetradecene using potassium permanganate, which introduces the keto group at the desired position . The reaction is carried out under controlled conditions to ensure selective oxidation and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Solvent extraction and purification techniques, such as Soxhlet extraction and chromatography, are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into 7-oxo-tridecanoic acid derivatives.
Reduction: Reduction reactions can yield corresponding alcohols.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 7-oxo-tridecanoic acid derivatives.
Reduction: 7-hydroxytridecanoic acid.
Substitution: Various substituted tridecanoic acid derivatives
Scientific Research Applications
7-Oxotridecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Oxotridecanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, influencing metabolic processes. For example, it may inhibit phospholipase A2, thereby modulating inflammatory responses . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Tridecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the keto group.
7-Hydroxytridecanoic acid: A reduced form of 7-Oxotridecanoic acid with a hydroxyl group instead of a keto group.
Uniqueness: this compound is unique due to the presence of the keto group at the seventh carbon position, which imparts distinct chemical reactivity and biological activity. This differentiates it from other long-chain fatty acids and their derivatives .
Properties
IUPAC Name |
7-oxotridecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-6-9-12(14)10-7-5-8-11-13(15)16/h2-11H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKAMMQUGUNABV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919338 | |
Record name | 7-Oxotridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92155-72-1 | |
Record name | 7-Oxotridecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092155721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Oxotridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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